2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of diamines with diketones or aldehydes, followed by cyclization in the presence of a catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline can undergo various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridines: Another class of imidazole derivatives with distinct chemical and biological properties.
Uniqueness
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
55828-61-0 |
---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,6-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C11H13N3/c1-7-5-9-11-10(6-7)13-8(2)14(11)4-3-12-9/h5-6,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
BNKGRMYEJANRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1)NCCN3C(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.